molecular formula C16H17NO3 B1286379 benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 29655-46-7

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

Cat. No. B1286379
CAS RN: 29655-46-7
M. Wt: 271.31 g/mol
InChI Key: YMODWJQJBRHYIP-UHFFFAOYSA-N
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Description

Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a compound that has been explored in various research contexts, particularly in the synthesis of pharmaceutical intermediates and prodrugs. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyphenyl ethyl group. This structure is of interest due to its potential biological activity and its role in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step processes that can include key steps such as iodolactamization, as seen in the enantioselective synthesis of a related benzyl carbamate used as an intermediate for CCR2 antagonists . Another approach involves the synthesis of carbamate prodrugs based on active benzoxazolones and oxazolidinones, which can be obtained through a two-step process involving condensation reactions . These methods highlight the versatility and complexity of synthesizing carbamate derivatives.

Molecular Structure Analysis

The molecular structure of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate and related compounds can be characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the crystal structure of 2-(4-hydroxyphenyl)ethyl substituted benzimidazole bromide salts has been determined, providing insights into the molecular conformation and potential interactions of similar compounds .

Chemical Reactions Analysis

Carbamate compounds can undergo various chemical reactions, including cyclization and hydrolysis. For example, the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide has been studied, revealing a highly efficient intramolecular nucleophilic reaction . Additionally, the cleavage of related carbamates in different buffer solutions has been investigated, showing the influence of buffer composition on reaction kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups can affect the binding affinities for biological receptors, as seen in the study of benzo[a]carbazole derivatives . Furthermore, the substitution pattern on the benzimidazole ring can significantly impact the inhibitory properties against enzymes such as acetylcholinesterase and carbonic anhydrase .

Scientific Research Applications

Catalysis

The research on gold(I)-catalyzed intramolecular hydrofunctionalization of allenes, including compounds similar to benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, has demonstrated the effective formation of heterocycles. These reactions exhibit high exo-selectivity and can be applied in synthesizing complex organic compounds with high yield, showcasing the potential of such compounds in organic synthesis and catalysis (Zhang et al., 2006).

Enzyme Inhibition

Compounds structurally related to benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate have been studied for their inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurodegenerative diseases. A set of silicon-based carbamate derivatives demonstrated significant inhibition potential, suggesting their applicability in designing drugs for diseases like Alzheimer's (Bąk et al., 2019).

Antibacterial Agents

The antibacterial activity of (3-benzyl-5-hydroxyphenyl)carbamates against Gram-positive bacteria, including drug-resistant strains, has been confirmed. These compounds have shown potent inhibitory activity, indicating their potential use as new antibacterial agents (Liang et al., 2020).

Material Science

In material science, the synthesis and characterization of photoreactive polystyrene containing derivatives of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate have been explored. These materials exhibit promising dielectric properties and photo-reactivity, making them suitable for applications in organic electronics, including organic field-effect transistors (OFETs) (Kim et al., 2008).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMODWJQJBRHYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555935
Record name Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate

CAS RN

29655-46-7
Record name Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium bicarbonate (12.6 g) was dissolved in distilled water (250 ml) and tyramine (20.6 g) added. The resulting suspension was heated to boiling to dissolve the tyramine, then cooled to room temperature. Benzyl chloroformate (25.6 g) was added while stirring and with occasional vigorous shaking. After stirring and shaking for an additional 1.5 hours, the precipitate was filtered off and washed with distilled water. The solid was dissolved in ether (250 ml) and washed with distilled water. The organic layer was dried over MgSO4 and evaporated in vacuo to give a residue which solidified upon cooling. Recrystallization from ether/hexane gave the desired product as colourless crystals, m.p. 96°-98° C.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.6 g
Type
reactant
Reaction Step Four

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